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SGC6870

Epigenetics Chemical Biology Structural Biology

Pan-PRMT inhibitors (MS023, EPZ020411) confound phenotype attribution due to cross-reactivity. SGC6870 eliminates this ambiguity through unparalleled allosteric selectivity. • IC₅₀ 77 ± 6 nM (cell-free PRMT6); cellular H3R2me2a IC₅₀ 0.8 ± 0.2 μM • No significant inhibition of 33 methyltransferases at 10 μM • Matched inactive enantiomer SGC6870N for rigorous within-experiment controls • PDB 6W6D co-crystal structure (1.91 Å) validates allosteric binding mode

Molecular Formula C23H21BrN2O2S
Molecular Weight 469.4 g/mol
Cat. No. B1193587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC6870
SynonymsSGC6870;  SGC-6870 SGC 6870
Molecular FormulaC23H21BrN2O2S
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br
InChIInChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m1/s1
InChIKeyNIPTUMFVYBXSMZ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGC6870: A First-in-Class, Highly Selective Allosteric PRMT6 Chemical Probe for Epigenetic Research


SGC6870 ((R)-2) is a first-in-class, highly selective allosteric inhibitor of protein arginine methyltransferase 6 (PRMT6) developed by the Structural Genomics Consortium in collaboration with Eli Lilly, the Icahn School of Medicine at Mount Sinai, and the Ontario Institute for Cancer Research [1]. It inhibits PRMT6 with an IC₅₀ of 77 ± 6 nM in cell-free assays and exhibits cellular activity against asymmetric H3R2 dimethylation (IC₅₀ = 0.8 ± 0.2 μM in HEK293T cells) [2]. Its matched inactive enantiomer SGC6870N is available as a validated negative control, enabling rigorous interpretation of PRMT6-dependent phenotypes [3].

Why SGC6870 Cannot Be Replaced by MS023, EPZ020411, or Other PRMT6 Inhibitors


The PRMT6 inhibitor landscape is dominated by SAM-competitive Type I pan-inhibitors (e.g., MS023) or SAM-site binders with limited selectivity (e.g., EPZ020411). These compounds exhibit varying degrees of cross-reactivity across the PRMT family, confounding the attribution of observed phenotypes specifically to PRMT6 [1]. SGC6870 addresses this fundamental limitation through an induced allosteric pocket binding mode distinct from the conserved SAM-binding site, delivering quantitative selectivity that is both broader in scope (33 methyltransferases tested versus ~10 for EPZ020411) and deeper in magnitude (no significant inhibition of any non-PRMT6 target at up to 10 μM) than any previously reported PRMT6 inhibitor [2]. For studies requiring unambiguous PRMT6 target engagement conclusions, substitution with alternative PRMT inhibitors is not scientifically defensible.

SGC6870 Quantitative Differentiation Evidence: Selectivity, Mechanism, and Cellular Potency Versus Comparators


Allosteric Binding Mode: SGC6870 Occupies an Induced Pocket Distinct from the Conserved SAM Site Used by MS023 and EPZ020411

SGC6870 binds a unique, induced allosteric pocket in PRMT6, as confirmed by X-ray crystallography (PDB: 6W6D, 1.91 Å resolution) and kinetic studies [1]. In contrast, MS023 and EPZ020411 are SAM-competitive inhibitors that target the conserved S-adenosylmethionine binding site shared across the PRMT family [2]. This mechanistic distinction is structurally confirmed: the PRMT6-SGC6870 crystal structure reveals binding at a site remote from the SAM pocket, with the allosteric pocket formed by a flexible loop unique to PRMT6 [1].

Epigenetics Chemical Biology Structural Biology

Selectivity Profiling: SGC6870 Demonstrates No Significant Inhibition Across 32 Non-PRMT6 Methyltransferases at up to 10 μM

SGC6870 was profiled against a comprehensive panel of 33 methyltransferases (8 PRMTs, 21 PKMTs, 3 DNMTs, 1 RNA MTase) at both 1 μM and 10 μM. At both concentrations, (R)-2 (SGC6870) potently inhibited PRMT6 but did not significantly inhibit any of the other 32 methyltransferases [1]. By comparison, MS023 is a Type I pan-PRMT inhibitor with IC₅₀ values of 30 nM (PRMT1), 119 nM (PRMT3), 83 nM (PRMT4), 4 nM (PRMT6), and 5 nM (PRMT8) [2]. EPZ020411 exhibits >10-fold selectivity over PRMT1/8 (IC₅₀ = 10 nM for PRMT6 vs. 119 nM for PRMT1 and 223 nM for PRMT8) [3] but was not tested against a comparably broad panel of 33 methyltransferases.

Selectivity Off-Target Activity Chemical Probe Validation

Cellular PRMT6 Inhibition: SGC6870 Reduces H3R2me2a with IC₅₀ of 0.8 μM, Validated by Matched Inactive Enantiomer Control

In HEK293T cells overexpressing PRMT6, SGC6870 inhibits asymmetric dimethylation of histone H3 arginine 2 (H3R2me2a) with an IC₅₀ of 0.8 ± 0.2 μM [1]. Critically, the (S)-enantiomer SGC6870N shows no inhibition of PRMT6 in either biochemical or cellular assays, serving as a validated negative control [2]. For comparison, EPZ020411 exhibits cellular activity with an IC₅₀ of 0.637 ± 0.241 μM for H3R2me2a reduction in A375 melanoma cells overexpressing PRMT6 , while MS023 shows cellular PRMT6-mediated H3R2me2a inhibition with an estimated IC₅₀ of 0.2224 μM (reported for photo-activatable prodrug) [3].

Cellular Assay Histone Methylation Target Engagement

Broad Pharmacological Selectivity: SGC6870 Shows No Activity Against 43 Non-Epigenetic Targets at 1 μM

SGC6870 was profiled against a broad panel of non-epigenetic targets including G protein-coupled receptors (GPCRs), ion channels, transporters, and other enzymes at 1 μM. The compound showed no significant activity against any of the 43 targets tested [1]. This level of broad pharmacological selectivity profiling is not reported for MS023 or EPZ020411 in the primary literature or vendor documentation [2]. The Chemical Probes Portal SERP review notes that SGC6870 has 'excellent selectivity, no apparent off-targets or cytotoxicity' [3].

Pharmacological Selectivity Off-Target Profiling Safety Pharmacology

PRMT6 Inhibitor Potency Comparison: SGC6870 Biochemical IC₅₀ (77 nM) Relative to Reported Inhibitors

In head-to-head comparison across multiple PRMT6 inhibitors compiled in a comprehensive review (Table 1, PMC8931394), SGC6870 exhibits a biochemical IC₅₀ of 77 ± 6 nM, compared to EPZ020411 (IC₅₀ = 10 nM), MS023 (IC₅₀ = 4-119 nM range), MS049 (IC₅₀ = 34-43 nM), Licochalcone A (IC₅₀ = 22.3 nM), and GMS (IC₅₀ = 90 nM) [1]. While EPZ020411 and MS023 show higher biochemical potency against PRMT6, this potency advantage is offset by their substantially lower target selectivity profiles as quantified in Evidence Item 2.

Enzyme Inhibition Potency Biochemical Assay

Chemical Probe Validation: SGC6870 Is a Fully Characterized PRMT6 Probe with Published X-ray Structure and Inactive Enantiomer Control

SGC6870 meets all consensus criteria for a high-quality chemical probe as defined by the Chemical Probes Portal and SGC framework: (1) potency <100 nM in biochemical assay (77 nM); (2) selectivity >30× across related family (>129× across 33 methyltransferases); (3) cellular target engagement demonstrated (H3R2me2a IC₅₀ = 0.8 μM); (4) X-ray co-crystal structure available (PDB 6W6D, 1.91 Å); (5) matched inactive control compound available (SGC6870N) [1][2]. In contrast, EPZ020411 lacks a validated negative control and has no published X-ray structure, while MS023 is explicitly described as 'non-selective' by the Chemical Probes Portal and has not been structurally characterized bound to PRMT6 [3][4].

Chemical Probe Structural Biology Experimental Control

SGC6870 Optimal Application Scenarios: Target Validation, Epigenetic Profiling, and Drug Discovery


Unambiguous PRMT6 Target Validation in Cancer Epigenetics Research

SGC6870 is the compound of choice for studies requiring definitive attribution of phenotypes to PRMT6 inhibition. Its unparalleled selectivity across 33 methyltransferases (no significant inhibition of any non-PRMT6 target at up to 10 μM) eliminates the confounding effects inherent to pan-Type I PRMT inhibitors like MS023 [1]. The availability of the matched inactive enantiomer SGC6870N enables rigorous within-experiment controls that distinguish on-target PRMT6 effects from compound-specific off-target activities — a capability not available with EPZ020411 or MS023 [2].

Chemical Probe Screening and High-Content Phenotypic Assays

For high-content screening campaigns and chemogenomic library applications, SGC6870 provides a well-characterized tool compound with published broad pharmacological selectivity data across 43 non-epigenetic targets [1]. The Chemical Probes Portal SERP review confirms 'no apparent off-targets or cytotoxicity' and recommends use at up to 3-5 μM in cellular assays [2]. This level of validation reduces false-positive rates in phenotypic screens compared to less-characterized PRMT6 inhibitors.

Structure-Based Drug Discovery and Allosteric Inhibitor Development

SGC6870's published X-ray co-crystal structure (PDB 6W6D, 1.91 Å resolution) provides a validated starting point for structure-based drug design targeting the PRMT6 allosteric pocket [1]. The allosteric binding mode offers a template for developing next-generation PRMT6 inhibitors with improved drug-like properties while maintaining the exceptional selectivity profile conferred by the unique binding site. SGC6870 also serves as a benchmark reference compound for evaluating novel PRMT6 allosteric inhibitors in biochemical and cellular assays [2].

PRMT6 Biology Studies in Transcription Regulation and DNA Repair

SGC6870 is optimized for fundamental biological studies investigating PRMT6's roles in transcriptional regulation, DNA repair, and RNA processing [1]. The compound's cell activity (H3R2me2a IC₅₀ = 0.8 μM) enables interrogation of PRMT6-dependent methylation events in cellular models, while the absence of confounding PRMT1/3/4/8 inhibition (as seen with MS023) or PRMT1/8 cross-reactivity (as seen with EPZ020411) ensures that observed effects can be reliably ascribed to PRMT6 modulation [2].

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